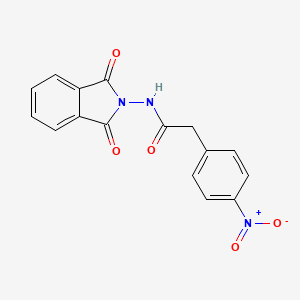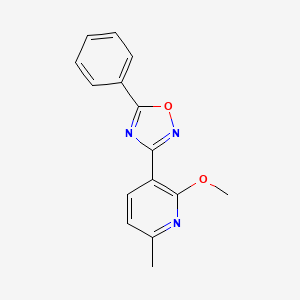
2-methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine” is a compound that contains an oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves the use of various methods. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Aplicaciones Científicas De Investigación
Agricultural Pesticides
Compounds with a 1,2,4-oxadiazole structure, such as the one , have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . This makes them potential candidates for the development of efficient and low-risk chemical pesticides.
Antibacterial Agents
Certain 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria cause serious diseases in rice, impacting food security. The derivatives could serve as potential alternative templates for discovering novel antibacterial agents.
Antiviral Agents
Indole derivatives, which share a similar structure to the compound , have been found to possess antiviral properties . This suggests that “2-methoxy-6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine” could potentially be used in the development of antiviral drugs.
Anti-inflammatory Agents
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests potential applications of the compound in the treatment of inflammatory conditions.
Anticancer Agents
Indole derivatives have demonstrated anticancer activities . Additionally, certain 1,2,3-triazole derivatives, which are structurally similar to the compound , have been utilized in the development of medicinal scaffolds with anticancer properties . This suggests potential applications of the compound in cancer treatment.
Treatment of Cardiovascular Disorders
The compound has been found to be useful in the treatment of cardiovascular disorders . This suggests potential applications in the development of drugs for heart-related conditions.
Treatment of Type 2 Diabetes
The compound has also been found to be useful in the treatment of type 2 diabetes . This suggests potential applications in the development of drugs for diabetes.
Treatment of Hyperproliferative Disorders
The compound has been found to be useful in the treatment of hyperproliferative disorders . This suggests potential applications in the development of drugs for conditions characterized by abnormal cell growth.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds like indole derivatives have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds like indole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds like indole derivatives have shown a broad spectrum of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-9-12(15(16-10)19-2)13-17-14(20-18-13)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWHSYBWXWBDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

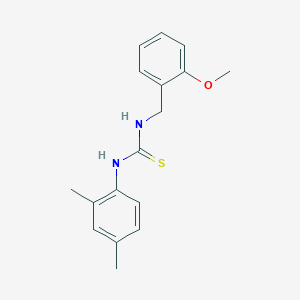
![N-ethyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5750175.png)
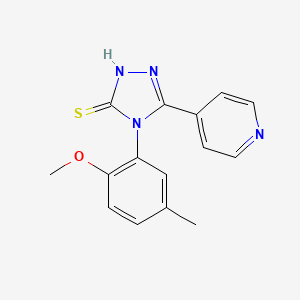

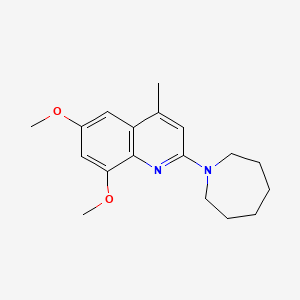
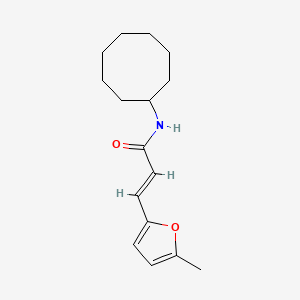
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5750229.png)

![5-isopropyl-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5750238.png)
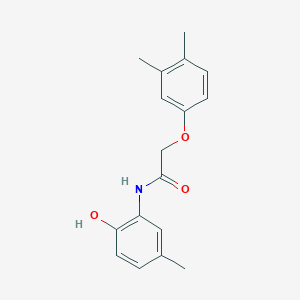
![1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone](/img/structure/B5750252.png)
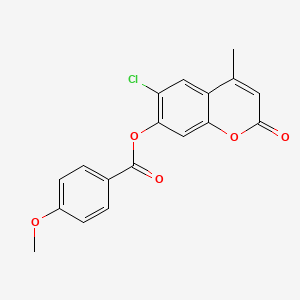
![1-acetyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5750267.png)
